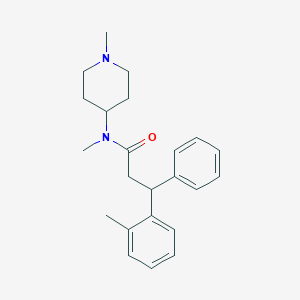
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as LMT-28, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. LMT-28 has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in lab experiments include its anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for the development of new drugs. The limitations of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods to obtain larger quantities of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. Additionally, the potential use of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in combination with other drugs for the treatment of cancer and viral infections should be explored.
Méthodes De Synthèse
The synthesis of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one involves the reaction of 2-aminothiazole with pyridine-3-carbaldehyde and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one.
Applications De Recherche Scientifique
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor properties, 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of the influenza virus.
Propriétés
IUPAC Name |
(5Z)-4-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15-18-14(17-12-6-2-1-3-7-12)13(20-15)9-11-5-4-8-16-10-11/h1-10H,(H,17,18,19)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIAKVYMPLXNO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CN=CC=C3)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CN=CC=C3)/SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-4-(phenylamino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)

![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)

![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)